13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
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Overview
Description
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex heterocyclic compound It is characterized by its unique structure, which includes a bromine atom, a phenylmethoxy group, and a diazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione typically involves multi-step organic reactions One common method includes the condensation of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the diazatricyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- 1-(4-bromo-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-yl)ethanone
Uniqueness
What sets 13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione apart is its unique combination of functional groups and its diazatricyclic core. This structure imparts specific chemical reactivity and potential biological activity that are distinct from other similar compounds .
Properties
Molecular Formula |
C18H17BrN2O4 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C18H17BrN2O4/c19-13-9-20-10-14-21(7-4-8-24-14)18(23)15(20)17(16(13)22)25-11-12-5-2-1-3-6-12/h1-3,5-6,9,14H,4,7-8,10-11H2 |
InChI Key |
SPMAMHQSCXKIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN3C=C(C(=O)C(=C3C2=O)OCC4=CC=CC=C4)Br)OC1 |
Origin of Product |
United States |
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